
1-(3-Chloropropyl)-3-methylindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-methylindole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications. In
作用機序
1-(3-Chloropropyl)-3-methylindole 47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of neurotransmitter release and ion channel activity.
Biochemical and Physiological Effects:
1-(3-Chloropropyl)-3-methylindole 47,497 has a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been shown to affect appetite, body temperature, and cardiovascular function. These effects are mediated by the cannabinoid receptors, which are widely distributed throughout the body.
実験室実験の利点と制限
1-(3-Chloropropyl)-3-methylindole 47,497 is a useful tool for studying the cannabinoid receptors and their role in various physiological processes. It is highly potent and selective for the cannabinoid receptors, making it a valuable tool for investigating their function. However, like all synthetic cannabinoids, it has limitations in terms of its relevance to natural cannabinoid compounds and its potential for off-target effects.
将来の方向性
There are many potential future directions for research on 1-(3-Chloropropyl)-3-methylindole 47,497. One area of interest is the development of more selective agonists for the cannabinoid receptors, which could have therapeutic applications with fewer side effects. Another area of interest is the investigation of the endocannabinoid system and its role in various physiological processes. Finally, there is also potential for the development of novel cannabinoid-based therapies for a range of conditions, including pain, inflammation, and neurodegenerative diseases.
In conclusion, 1-(3-Chloropropyl)-3-methylindole 47,497 is a synthetic cannabinoid with a range of potential therapeutic applications. It has been extensively studied for its effects on the cannabinoid receptors and its potential as a treatment for various conditions. While there are limitations to its use as a research tool, it remains a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
合成法
1-(3-Chloropropyl)-3-methylindole 47,497 is synthesized by reacting 3-methylindole with 1-chloropropane in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic substitution mechanism, and the product is purified by column chromatography.
科学的研究の応用
1-(3-Chloropropyl)-3-methylindole 47,497 has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been investigated for its potential use in the treatment of conditions such as chronic pain, epilepsy, and multiple sclerosis.
特性
CAS番号 |
156237-51-3 |
|---|---|
製品名 |
1-(3-Chloropropyl)-3-methylindole |
分子式 |
C12H14ClN |
分子量 |
207.7 g/mol |
IUPAC名 |
1-(3-chloropropyl)-3-methylindole |
InChI |
InChI=1S/C12H14ClN/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3 |
InChIキー |
RYWLWFUOTCVHFQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
正規SMILES |
CC1=CN(C2=CC=CC=C12)CCCCl |
同義語 |
1-(3-Chloropropyl)-3-methylindole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
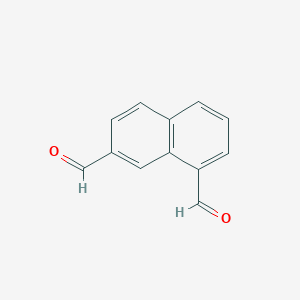
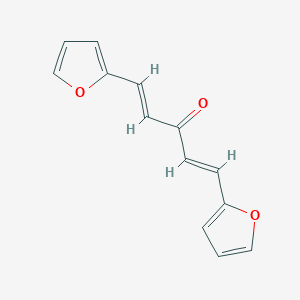
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
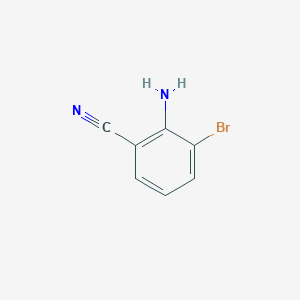


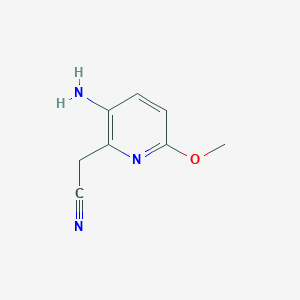
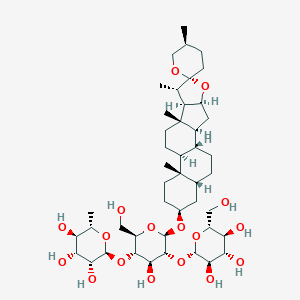


![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

